N-cyclopentyl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide
Overview
Description
N-cyclopentyl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide is a useful research compound. Its molecular formula is C15H23N3O3S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~-cyclopentyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is 325.14601278 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Molecular Probes
N1-cyclopentyl-N2-[(dimethylamino)sulfonyl]-N2-phenylglycinamide derivatives are explored for their potential as fluorescent molecular probes. Compounds with dimethylamino groups and sulfonyl groups have shown strong solvent-dependent fluorescence, useful for developing ultrasensitive fluorescent probes to study biological events and processes. The fluorescence-environment dependence, long emission wavelength, high fluorescence quantum yields, and large Stokes shift of these fluorophores make them ideal for biological applications (Diwu et al., 1997).
Antimicrobial Activity
Compounds structurally related to N1-cyclopentyl-N2-[(dimethylamino)sulfonyl]-N2-phenylglycinamide have been investigated for their antimicrobial properties. For example, N-(phenyl)dimethyldisulfonimide and its derivatives have shown remarkable antibacterial and antifungal activities against various bacterial and fungal species. These findings suggest potential applications in developing new antimicrobial agents (Eren et al., 2019).
Chemical Synthesis and Molecular Interactions
These compounds are also used in chemical synthesis and understanding molecular interactions. For instance, their application in the synthesis of cyclopentene and cyclohexene derivatives through endo-mode ring closure of allenyl sulfones demonstrates their utility in organic synthesis. This approach provides a new pathway to construct carbocycles, which are core structures in many natural products and pharmaceuticals (Mukai et al., 2003).
Tautomeric Behavior and Spectroscopic Studies
Investigations into the tautomeric behavior of related sulfonamide derivatives using Fourier Transform infrared and nuclear magnetic resonance spectroscopy have provided insights into their molecular conformation. Understanding the tautomeric forms of these molecules is crucial for their pharmaceutical and biological activities, as molecular conformation is directly related to these properties (Erturk et al., 2016).
Properties
IUPAC Name |
N-cyclopentyl-2-[N-(dimethylsulfamoyl)anilino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-17(2)22(20,21)18(14-10-4-3-5-11-14)12-15(19)16-13-8-6-7-9-13/h3-5,10-11,13H,6-9,12H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYIRMOJDFYDJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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